molecular formula C32H28Cl2N4O8 B11544317 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethyl-6-nitrophenol)

2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethyl-6-nitrophenol)

Cat. No.: B11544317
M. Wt: 667.5 g/mol
InChI Key: RUGHVPZTCRMHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[(E)-({4’-[(E)-[(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}imino)methyl]-3,5-dimethyl-6-nitrophenol is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, hydroxy, dimethyl, nitro, and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-({4’-[(E)-[(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}imino)methyl]-3,5-dimethyl-6-nitrophenol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated phenyl derivative and a boronic acid derivative.

    Introduction of the nitro and chloro groups: These functional groups can be introduced through nitration and chlorination reactions, respectively.

    Formation of the imino and hydroxy groups: These groups can be introduced through condensation reactions with appropriate amines and aldehydes.

    Final assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct placement of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(E)-({4’-[(E)-[(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}imino)methyl]-3,5-dimethyl-6-nitrophenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy and dimethyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products may include ketones, carboxylic acids, or quinones.

    Reduction: Products may include amines or hydroxylamines.

    Substitution: Products may include substituted amines, thiols, or ethers.

Scientific Research Applications

4-Chloro-2-[(E)-({4’-[(E)-[(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}imino)methyl]-3,5-dimethyl-6-nitrophenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe for studying enzyme activity or as a ligand for binding studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-({4’-[(E)-[(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}imino)methyl]-3,5-dimethyl-6-nitrophenol depends on its specific application. For example:

    Biochemical interactions: It may interact with enzymes or receptors, inhibiting or activating their activity through binding to the active site or allosteric sites.

    Therapeutic effects: It may exert its effects by modulating specific signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-[(E)-({4’-[(E)-[(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}imino)methyl]-3,5-dimethylphenol: Similar structure but lacks one nitro group.

    4-Chloro-2-[(E)-({4’-[(E)-[(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}imino)methyl]-3,5-dimethyl-6-hydroxyphenol: Similar structure but has a hydroxy group instead of a nitro group.

Uniqueness

The uniqueness of 4-Chloro-2-[(E)-({4’-[(E)-[(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}imino)methyl]-3,5-dimethyl-6-nitrophenol lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C32H28Cl2N4O8

Molecular Weight

667.5 g/mol

IUPAC Name

4-chloro-2-[[4-[4-[(5-chloro-2-hydroxy-4,6-dimethyl-3-nitrophenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-3,5-dimethyl-6-nitrophenol

InChI

InChI=1S/C32H28Cl2N4O8/c1-15-21(31(39)29(37(41)42)17(3)27(15)33)13-35-23-9-7-19(11-25(23)45-5)20-8-10-24(26(12-20)46-6)36-14-22-16(2)28(34)18(4)30(32(22)40)38(43)44/h7-14,39-40H,1-6H3

InChI Key

RUGHVPZTCRMHLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=C(C(=C(C(=C4O)[N+](=O)[O-])C)Cl)C)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.